Lipophilic Ligand Efficiency as a Determinant of Selectivity in the 2‑Cyanoacrylamide Series
In the absence of publicly reported direct selectivity data for CAS 488857‑90‑5, a class‑level inference can be drawn from chromatographic lipophilicity indices. The target compound possesses a calculated logD7.4 of ~3.8 (ACD/Labs prediction) and a ligand efficiency index (LE) typical of fragment‑like leads. In a comparative study of cyanoacrylamide derivatives, members of the series with 4‑tert‑butylphenyl substitution consistently displayed 0.5–0.8 log units higher lipophilicity than their 4‑chlorophenyl counterparts, while retaining comparable TAK1 IC50 values (~30 nM) [1]. Elevated lipophilicity in the absence of improved potency directly reduces the lipophilic ligand efficiency (LLE), a key predictor of toxicity‑driven attrition.
| Evidence Dimension | Lipophilic ligand efficiency (LLE, estimated as pIC50 − logD7.4) |
|---|---|
| Target Compound Data | Estimated LLE ≈ 3.7 (based on TAK1 IC50 ≈ 30 nM and logD7.4 ≈ 3.8) |
| Comparator Or Baseline | 2‑Cyano‑3‑(4‑chlorophenyl)‑N‑(pyridin‑2‑yl)acrylamide: estimated LLE ≈ 4.5 (based on TAK1 IC50 ≈ 30 nM and logD7.4 ≈ 3.0) |
| Quantified Difference | LLE deficit of ≈ 0.8 units for the 4‑tert‑butyl analog relative to the 4‑chloro comparator. |
| Conditions | In silico logD7.4 prediction combined with class‑level TAK1 enzyme inhibition data (homogeneous time‑resolved fluorescence assay, recombinant human TAK1‑TAB1 fusion protein). |
Why This Matters
In a lead‑optimisation campaign, a lower LLE signals a higher risk of promiscuous off‑target binding and phospholipidosis, guiding medicinal chemists to prioritize the 4‑tert‑butyl derivative only if it offers a compensating gain in selectivity or pharmacokinetic stability.
- [1] Min, K. H. et al. Synthesis and biological activity of 2‑cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. J. Enzyme Inhib. Med. Chem. 35, 1928–1936 (2020). View Source
